Acide 4-(benzyloxy)-3-hydroxybenzoïque

Vue d'ensemble

Description

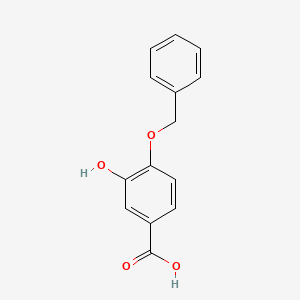

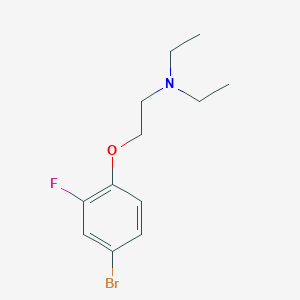

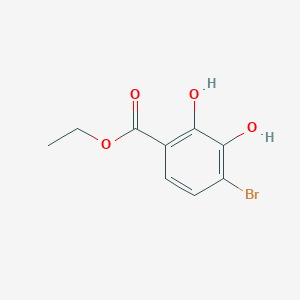

4-(Benzyloxy)-3-hydroxybenzoic acid is a substituted benzoic acid that can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . It has a molecular formula of C14H12O3 and a molecular weight of 228.2433 .

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid involves various reactions. For instance, it can be synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-3-hydroxybenzoic acid can be represented as C14H12O3 . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 4-(Benzyloxy)-3-hydroxybenzoic acid are diverse. For example, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo oxidation of alkyl side-chains .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)-3-hydroxybenzoic acid include its molecular weight, solubility, and reactivity. It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .Applications De Recherche Scientifique

Synthèse de composés neurotrophiques

Acide 4-(benzyloxy)-3-hydroxybenzoïque : est utilisé dans la synthèse de composés neurotrophiques, essentiels à la croissance, au maintien et à la survie des neurones. Une application notable est son utilisation dans la synthèse totale énantiosélective de molécules neurotrophiques telles que le (-)-talaumidin . Ces composés présentent des applications thérapeutiques potentielles dans les maladies neurodégénératives telles que la maladie d'Alzheimer et la maladie de Parkinson.

Développement d'oxydes de phosphines organiques

Ce composé sert de précurseur dans la synthèse d'oxydes de phosphines organiques. Les oxydes de phosphine sont précieux dans diverses réactions chimiques, notamment la réaction de Wittig, largement utilisée dans la préparation d'alcènes à partir de cétones ou d'aldéhydes .

Création de dérivés de benzohydrazide

En recherche chimique, l'This compound réagit avec la benzohydrazide pour produire la (E)-N′-(4-benzyloxy-3-méthoxybenzylidène)benzohydrazide . Ces dérivés sont étudiés pour leurs applications potentielles en chimie médicinale, en particulier dans la conception de nouveaux médicaments.

Teinture des fibres de polyester

Le composé est impliqué dans le processus de teinture des fibres de polyester. Sa structure chimique lui permet de se lier aux fibres, offrant une gamme de couleurs et de nuances pour les applications textiles .

Applications dans l'industrie du caoutchouc

This compound : est utilisé dans l'industrie du caoutchouc. Il peut agir comme antioxydant, empêchant la dégradation du caoutchouc par la chaleur et l'oxygène, prolongeant ainsi la durée de vie des produits en caoutchouc .

Agent dépigmentant en dermatologie

En recherche dermatologique, ce composé a été exploré comme agent dépigmentant. Il peut aider dans le traitement des troubles de l'hyperpigmentation cutanée en inhibant la synthèse de la mélanine .

Mécanisme D'action

Target of Action

Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that 4-(Benzyloxy)-3-hydroxybenzoic acid may interact with a variety of biological targets, potentially including enzymes or receptors that recognize aromatic or benzylic structures.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets, such as modification of protein structures or functions.

Biochemical Pathways

One study suggests that 4-hydroxybenzoic acid, a structurally similar compound, is hydroxylated to form protocatechuate, which can then be cleaved or decarboxylated to form other compounds . This suggests that 4-(Benzyloxy)-3-hydroxybenzoic acid may also be involved in similar biochemical transformations.

Analyse Biochimique

Biochemical Properties

4-(Benzyloxy)-3-hydroxybenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a ligand for certain lanthanide coordination compounds, influencing their photophysical properties . The interactions between 4-(Benzyloxy)-3-hydroxybenzoic acid and these biomolecules are primarily based on its ability to form hydrogen bonds and participate in π-π interactions, which stabilize the complex structures.

Cellular Effects

The effects of 4-(Benzyloxy)-3-hydroxybenzoic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving algae, the presence of similar compounds affected cell density and growth processes . This suggests that 4-(Benzyloxy)-3-hydroxybenzoic acid could potentially modulate cellular functions by altering the expression of specific genes and impacting metabolic pathways.

Molecular Mechanism

At the molecular level, 4-(Benzyloxy)-3-hydroxybenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its structural analogs have been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity . These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity.

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(Benzyloxy)-3-hydroxybenzoic acid over time are crucial for its application in laboratory settings. Studies have shown that similar compounds exhibit varying degrees of stability depending on the environmental conditions . Long-term exposure to certain conditions can lead to degradation, which in turn affects their efficacy in biochemical assays. Therefore, understanding the temporal effects of 4-(Benzyloxy)-3-hydroxybenzoic acid is essential for its effective use in research.

Dosage Effects in Animal Models

The effects of 4-(Benzyloxy)-3-hydroxybenzoic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on similar compounds have shown that they can induce specific physiological responses at certain thresholds, but excessive doses may result in detrimental effects . Therefore, careful dosage optimization is necessary to harness the therapeutic potential of 4-(Benzyloxy)-3-hydroxybenzoic acid.

Metabolic Pathways

4-(Benzyloxy)-3-hydroxybenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For example, it serves as a precursor for the biosynthesis of coenzyme Q in certain microorganisms . The metabolic flux and levels of metabolites can be significantly influenced by the presence of 4-(Benzyloxy)-3-hydroxybenzoic acid, highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of 4-(Benzyloxy)-3-hydroxybenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the pharmacokinetics and pharmacodynamics of 4-(Benzyloxy)-3-hydroxybenzoic acid.

Subcellular Localization

The subcellular localization of 4-(Benzyloxy)-3-hydroxybenzoic acid is essential for its activity and function. It has been observed that similar compounds are localized to specific organelles, such as the endoplasmic reticulum, where they participate in various biochemical processes . The targeting signals and post-translational modifications that direct 4-(Benzyloxy)-3-hydroxybenzoic acid to these compartments are critical for its biological activity.

Propriétés

IUPAC Name |

3-hydroxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRLTZBTFFXIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705699 | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38853-28-0 | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)